molecular formula C20H18N2O6 B5918352 (5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-1-(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione

(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-1-(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione

Cat. No.: B5918352
M. Wt: 382.4 g/mol
InChI Key: DAHQAAXZCHEVRS-RAXLEYEMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-1-(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione is a complex organic compound with a unique structure that includes both aromatic and heterocyclic elements

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-1-(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione typically involves a multi-step process. The initial step often includes the formation of the diazinane ring, followed by the introduction of the ethoxy and methoxy substituents. The reaction conditions usually require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-1-(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenation or nitration reactions can introduce new functional groups into the compound.

Common Reagents and Conditions

The reactions often require specific reagents and conditions:

    Oxidation: Performed under acidic or basic conditions with oxidizing agents.

    Reduction: Conducted in an inert atmosphere to prevent unwanted side reactions.

    Substitution: Typically carried out in the presence of a catalyst to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-1-(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-1-(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-1-(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione apart is its unique combination of functional groups and its potential for diverse applications in various fields. Its ability to undergo multiple types of chemical reactions and its interaction with specific molecular targets make it a versatile compound for research and industrial use.

Properties

IUPAC Name

(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-1-(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O6/c1-3-28-17-11-12(8-9-15(17)23)10-13-18(24)21-20(26)22(19(13)25)14-6-4-5-7-16(14)27-2/h4-11,23H,3H2,1-2H3,(H,21,24,26)/b13-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAHQAAXZCHEVRS-RAXLEYEMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=CC=C3OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=O)N(C2=O)C3=CC=CC=C3OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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